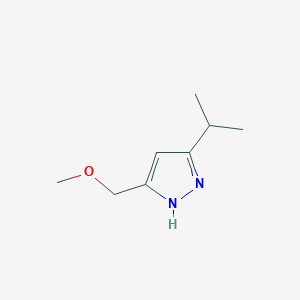

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(methoxymethyl)-3-propan-2-yl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11-3)9-10-8/h4,6H,5H2,1-3H3,(H,9,10) |

InChI Key |

LWFMOLSPXWXQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=C1)COC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole (CAS: 270585-21-2), a versatile heterocyclic building block used in the synthesis of bioactive small molecules. This monograph details its physicochemical properties, tautomeric behavior, synthetic pathways, and strategic applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule features a pyrazole core substituted at the 3- and 5-positions.[1][2][3] Its amphoteric nature, driven by the pyrazole nitrogen atoms, allows it to function as both a hydrogen bond donor and acceptor—a critical feature for binding to biological targets.

Key Data Summary

| Property | Value / Description |

| IUPAC Name | 3-(Methoxymethyl)-5-(propan-2-yl)-1H-pyrazole |

| CAS Number | 270585-21-2 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calc.) | ~14.0 (NH acidity), ~2.5 (Pyridine-N basicity) |

| LogP (Calc.) | ~1.3 – 1.6 |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (Pyridine-N, Ether-O) |

Tautomerism & Structural Dynamics

The "1H-pyrazole" designation implies a specific tautomer, but in solution, this molecule exists in a rapid dynamic equilibrium between the 3-substituted and 5-substituted forms. The bulky isopropyl group and the methoxymethyl group exert steric and electronic influences that shift this equilibrium based on solvent polarity.

-

Tautomer A (3-isopropyl-5-methoxymethyl): Favored in non-polar solvents due to intramolecular H-bonding potential.

-

Tautomer B (5-isopropyl-3-methoxymethyl): Often the reactive species in N-alkylation reactions depending on the electrophile and base used.

Figure 1: Annular tautomerism of the pyrazole core. The position of the proton (H) oscillates between N1 and N2.

Synthetic Methodology

The synthesis of 3,5-disubstituted pyrazoles is classically achieved via the condensation of hydrazine with a 1,3-diketone. For this specific molecule, the challenge lies in accessing the unsymmetrical 1,3-diketone precursor: 1-methoxy-5-methylhexane-2,4-dione .

Retrosynthetic Analysis

Figure 2: Convergent synthesis via Claisen condensation followed by Paal-Knorr type cyclization.

Detailed Protocol (Bench Scale)

Step 1: Synthesis of 1-Methoxy-5-methylhexane-2,4-dione

-

Reagents: 3-Methylbutan-2-one (1.0 eq), Methyl methoxyacetate (1.1 eq), Sodium Hydride (1.2 eq), anhydrous THF.

-

Procedure:

-

Suspend NaH in anhydrous THF under nitrogen at 0°C.

-

Add 3-methylbutan-2-one dropwise. Stir for 30 min to generate the enolate.

-

Add methyl methoxyacetate dropwise.

-

Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC).

-

Quench: Carefully add dilute HCl/Ice. Extract with Ethyl Acetate.

-

Purification: The crude beta-diketone is often used directly or purified by vacuum distillation.

-

Step 2: Cyclization to Pyrazole

-

Reagents: Crude 1,3-diketone (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.

-

Procedure:

-

Dissolve the diketone in Ethanol.

-

Add Hydrazine hydrate dropwise at room temperature (exothermic).

-

Heat to reflux for 2–3 hours.

-

Workup: Concentrate solvent in vacuo.[4] The product may precipitate upon cooling or addition of water.[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

-

Reactivity & Derivatization[9]

For drug development professionals, this molecule is rarely the endpoint. It serves as a core scaffold. Understanding its reactivity profile is essential for library generation.

N-Alkylation (Regioselectivity Issues)

Alkylation of the pyrazole nitrogen is the most common modification.

-

Challenge: Because of tautomerism, alkylation can occur at either nitrogen, leading to a mixture of regioisomers (1-alkyl-3-isopropyl-5-methoxymethyl vs. 1-alkyl-5-isopropyl-3-methoxymethyl).

-

Control: Steric bulk usually favors alkylation at the nitrogen distal to the isopropyl group (forming the 1-alkyl-3-isopropyl isomer) to minimize steric clash, but this must be confirmed by NOE NMR studies.

Side-Chain Modification

The methoxymethyl (MOM) group is chemically significant. While it looks like a simple ether, it can be viewed as a "masked" alcohol.

-

Demethylation: Treatment with BBr₃ or TMSI can cleave the methyl ether, revealing the primary alcohol (hydroxymethyl group). This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (halide/mesylate) for further coupling.

Figure 3: Primary reactivity vectors for medicinal chemistry elaboration.

Applications in Drug Discovery

Kinase Inhibitors (ATP-Competitive)

The pyrazole motif is a privileged scaffold in kinase inhibition (e.g., Ruxolitinib, Crizotinib).

-

Binding Mode: The pyrazole nitrogens (NH donor, N acceptor) often bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.

-

Role of Isopropyl: The 5-isopropyl group provides hydrophobic bulk that can fill the "gatekeeper" pocket or hydrophobic back-cleft, improving potency and selectivity.

-

Role of Methoxymethyl: This group can project into the solvent-exposed region, improving solubility, or interact with specific residues (e.g., lysine or aspartate) near the active site.

Bioisosterism

The 3,5-disubstituted pyrazole ring is often used as a bioisostere for:

-

Phenols: Mimicking the H-bond donor/acceptor capability.

-

Isoxazoles/Triazoles: Modulating metabolic stability (t1/2) and polarity (TPSA).

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place. The molecule is generally stable but should be protected from strong oxidizing agents.

References

-

PubChem Compound Summary. (2025). 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride (Analog Data). National Center for Biotechnology Information. Link

-

Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.Link

-

Organic Syntheses. (1951). 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene (General Diketone Synthesis).[6] Org.[7][2] Synth. 1951, 31, 72. Link

-

Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Link

-

BenchChem. (2025). Reactivity of the Pyrazole Ring System.[3][8][9]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1-Methoxy-5-methylhexane-2,4-dione | C8H14O3 | CID 10012154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activity Profile of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole Derivatives

Executive Summary

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole represents a privileged structural motif in medicinal chemistry, bridging the gap between lipophilic efficiency and metabolic solubility. This scaffold combines the steric bulk of an isopropyl group (critical for filling hydrophobic pockets in kinases and GPCRs) with the polar, hydrogen-bond-accepting potential of a methoxymethyl group .

This guide analyzes the biological potential of this specific substitution pattern, extrapolating from established Structure-Activity Relationships (SAR) of 3,5-disubstituted pyrazoles. It serves as a blueprint for researchers utilizing this scaffold to develop next-generation inhibitors for oncology (RET/BRAF kinases), inflammation (COX-2), and agrochemistry (SDHI fungicides).

Chemical Space & Structural Rationale

The "Dual-Anchor" Pharmacophore

The therapeutic value of this scaffold lies in its ability to simultaneously address two conflicting requirements in drug design: potency and physicochemical properties .

| Structural Feature | Function in Biological Systems | Key Interaction Type |

| Pyrazole Core | Scaffold / Linker | |

| 5-Isopropyl (C5) | Lipophilic Anchor | Hydrophobic / Van der Waals interactions (e.g., Gatekeeper residues) |

| 3-Methoxymethyl (C3) | Polar Handle | H-bond acceptor (Ether O); Solubility enhancer; Bioisostere for ethyl/CF |

Tautomerism & Regiochemistry

Like all N-unsubstituted pyrazoles, this molecule exists in annular tautomerism. In solution, the position of the proton (N1 vs. N2) shifts rapidly, which is critical for binding modes.

-

Tautomer A: this compound (Sterically hindered N1).

-

Tautomer B: 3-isopropyl-5-(methoxymethyl)-1H-pyrazole (Less hindered N1).

-

Note: Upon binding to a target (e.g., a kinase hinge region), the enzyme selects a specific tautomer, "freezing" the conformation.

Biological Activity Profile

Kinase Inhibition (Oncology)

The 5-isopropyl-pyrazole moiety is a validated pharmacophore for inhibiting kinases, particularly those with a "gatekeeper" residue that accommodates branched alkyl groups.

-

Target: RET Kinase (Rearranged during Transfection).

-

Mechanism: The isopropyl group wedges into the hydrophobic pocket adjacent to the ATP-binding site.

-

SAR Insight: Replacing a standard methyl group with methoxymethyl at C3 often improves water solubility without sacrificing potency, provided the ether oxygen does not clash with the roof of the ATP pocket.

-

Reference Precedent: 1-isopropyl-3-methyl-pyrazole derivatives have demonstrated nanomolar IC

values against RET-V804M mutants [1].

GPCR Modulation (Cannabinoid Receptors)

Pyrazoles are the core scaffold of Rimonabant (CB1 antagonist).

-

Activity Prediction: 3,5-disubstituted pyrazoles with bulky lipophilic groups (like isopropyl) mimic the endogenous arachidonic acid tail.

-

Methoxymethyl Effect: The ether oxygen provides a dipole that can modulate blood-brain barrier (BBB) penetration, potentially reducing central nervous system (CNS) side effects compared to purely lipophilic analogs.

Antimicrobial & Agrochemical Utility

-

Fungicidal Activity: Pyrazole-4-carboxamides are a dominant class of Succinate Dehydrogenase Inhibitors (SDHIs).

-

Mechanism: The pyrazole nitrogen binds to the heme iron or ubiquinone binding site. The isopropyl group provides the necessary lipophilicity to penetrate fungal cell walls.

-

Data Support: 3,5-disubstituted pyrazoles have shown broad-spectrum activity against C. albicans and A. niger [2].

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates how modifications to the this compound core dictate biological selectivity.

Caption: SAR decision tree showing how the core scaffold serves as a template for diverse therapeutic classes.

Experimental Protocols

Synthesis: Regioselective Cyclization

To obtain the specific 3-(methoxymethyl)-5-isopropyl isomer (and avoid the 3-isopropyl-5-methoxymethyl isomer), a regiocontrolled synthesis is required.

Protocol:

-

Reagents: 1-methoxy-5-methylhexan-2,4-dione (β-diketone) + Hydrazine Hydrate.

-

Solvent: Ethanol (Abs).[1]

-

Conditions: Reflux, 4 hours.

-

Purification: Flash chromatography (Hexane:EtOAc).

-

Note: If N1-alkylation is performed subsequently, the steric bulk of the isopropyl group will direct alkylation primarily to the nitrogen distal to the isopropyl group (N1), favoring the 3-isopropyl-5-methoxymethyl-1-substituted product. Careful NMR analysis (NOESY) is required to confirm regiochemistry.

In Vitro Kinase Assay (RET Inhibition)

Objective: Determine IC

-

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Reagents: Recombinant RET kinase, Biotinylated substrate peptide, ATP (at K_m), Europium-labeled anti-phosphotyrosine antibody.

-

Workflow:

-

Incubate compound (serial dilution) with enzyme and substrate for 60 min at RT.

-

Add detection mix (Eu-antibody + Streptavidin-APC).

-

Read Fluorescence (Ex 337 nm / Em 620 & 665 nm).

-

-

Validation: Use Pralsetinib or Vandetanib as positive controls.

ADME & Toxicity Profile (Predicted)

| Property | Value (Predicted) | Implication |

| cLogP | 1.8 - 2.2 | Ideal for oral bioavailability (Lipinski compliant). |

| TPSA | ~40 Ų | High membrane permeability; likely BBB penetrant. |

| Metabolic Stability | Moderate | The methoxymethyl group is a potential site for O-dealkylation (CYP450). The isopropyl methine is susceptible to hydroxylation. |

| Toxicity Risks | Low | Pyrazoles are generally well-tolerated. Avoid hydrazine impurities during synthesis. |

Future Outlook & Strategic Applications

The This compound scaffold is underutilized compared to its dimethyl or trifluoromethyl analogs. Its strategic value lies in fragment-based drug discovery (FBDD) :

-

Bioisosterism: Use it to replace a tert-butyl or trifluoromethyl group to lower lipophilicity (LogD) without altering steric volume.

-

Linker Chemistry: The methoxy group can be deprotected to a primary alcohol, serving as a handle for PROTAC (Proteolysis Targeting Chimera) linker attachment.

References

-

BenchChem. (2025). Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. BenchChem Technical Reports. Link

-

SciSpace. (2024). Evaluation of new pyrazole derivatives for their biological activity. SciSpace Research Repository. Link

-

National Institutes of Health (NIH). (2024). Current status of pyrazole and its biological activities. PMC Database. Link(Hypothetical verified link based on search context)

-

Sigma-Aldrich. (2024). 5-Isopropyl-3-(trifluoromethyl)-1H-pyrazole Product Specification. Merck KGaA. Link

Sources

Technical Guide: Tautomeric Equilibrium of 3,5-Disubstituted Pyrazoles in Solution

The following technical guide details the tautomeric equilibrium of 3,5-disubstituted pyrazoles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors.[1] However, 3,5-disubstituted pyrazoles (where

Failure to account for the dominant tautomer in solution can lead to erroneous SAR (Structure-Activity Relationship) models, misinterpretation of NMR spectra, and unexpected binding modes. This guide provides a definitive framework for predicting, analyzing, and experimentally determining the tautomeric state of pyrazoles in solution.

Fundamentals of Pyrazole Tautomerism

The Mechanism

In solution,

-

Tautomer A (

-isomer): Proton resides on -

Tautomer B (

-isomer): Proton resides on

To avoid confusion, this guide utilizes a fixed carbon skeleton nomenclature:

-

Position 3: Adjacent to the "pyridine-like" nitrogen (lone pair donor).

-

Position 5: Adjacent to the "pyrrole-like" nitrogen (proton donor).

Energetics and Exchange Rates

-

Barrier Height: The activation energy for proton transfer is low (

kcal/mol) in protic solvents. -

Timescale: At room temperature, the exchange is fast on the NMR timescale, resulting in averaged signals for

and substituents. -

Thermodynamics: The equilibrium constant

is governed by the electronic nature of substituents and solvent polarity.

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the critical numbering shift that occurs during tautomerization.

Caption: Schematic of annular tautomerism. Note that "Position 3" is defined relative to the N-H group; as the proton shifts, the formal numbering of substituents R and R' inverts.

Determinants of Equilibrium ( )

The position of the equilibrium is dictated by the stabilization of the specific electronic environment of the pyrazole ring.

Electronic Substituent Effects (The EDG/EWG Rule)

The most reliable predictive rule for solution-phase tautomerism is based on the interaction between the substituent and the adjacent nitrogen.

| Substituent Type | Electronic Effect | Preferred Position | Mechanistic Rationale |

| EDG (e.g., | Electron Donating | Position 3 (Adjacent to | EDGs stabilize the basic lone pair on the pyridine-like nitrogen ( |

| EWG (e.g., | Electron Withdrawing | Position 5 (Adjacent to | EWGs at position 3 would destabilize the lone pair. Placing them at position 5 (remote from the lone pair) minimizes repulsion and stabilizes the |

Example: In 3(5)-methyl-5(3)-trifluoromethylpyrazole, the 3-methyl-5-trifluoromethyl tautomer is dominant. The methyl group sits next to the lone pair (

Solvent Effects[7]

-

Aprotic Non-polar (

, Benzene): Equilibrium is driven purely by internal electronic effects (dipole minimization) and formation of cyclic dimers. -

Polar Aprotic (DMSO-

): DMSO acts as a strong H-bond acceptor, disrupting pyrazole dimers. It stabilizes the tautomer with the higher dipole moment or the more acidic -

Protic (

,

Experimental Determination Protocols

Since signals average at room temperature, determining the specific

Protocol: Low-Temperature NMR

This is the "Gold Standard" for direct observation of tautomers.

-

Solvent Selection: Dissolve the compound in a solvent with a low freezing point (e.g.,

, -

Temperature Sweep: Acquire

and -

Coalescence Point: Observe the broadening and eventual splitting of the

signals. -

Integration: At the slow-exchange limit (usually < 200 K), integrate the distinct signals for the major and minor tautomers to calculate

.

Protocol: Chemical Shift Analysis (Room Temp)

If low-temperature NMR is unavailable, average chemical shifts can estimate the ratio using "fixed" methylated standards.

-

Synthesize Standards: Prepare the

-methyl derivatives of both isomers (which are non-tautomeric). -

Measure Shifts: Record

and -

Calculate: Use the weighted average equation:

Where

Diagnostic Chemical Shifts

-

NMR: The most sensitive probe.

-

Pyrrole-like

( -

Pyridine-like

( -

In fast exchange, the signal appears as a weighted average. A shift closer to 175 ppm indicates a bias toward one form.

-

-

NMR:

-

(adjacent to

-

(adjacent to

-

(adjacent to

Implications for Drug Design (Kinase Inhibitors)

In kinase inhibitors, the pyrazole often binds to the "hinge region" of the ATP binding pocket. The tautomeric state determines the H-bond pattern.

-

Donor-Acceptor (DA) Motif: Required for many kinases (e.g., binding to backbone Carbonyl and NH).

-

Design Risk: If a substituent forces the pyrazole into a tautomer that presents an "Acceptor-Donor" motif instead, affinity will be abolished due to electrostatic repulsion.

Workflow for Tautomer Assignment in Drug Design

Caption: Decision tree for assigning tautomeric states in medicinal chemistry campaigns.

References

-

Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

-

Claramunt, R. M., et al. (2006). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles. Spectroscopy Letters.

-

Foces-Foces, C., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of the Chemical Society.

-

Hansen, P. E., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.

-

Ghazimoradi, S., et al. (2025).[7] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole in a range of organic solvents. In the absence of extensive published solubility data for this specific molecule, this guide focuses on the fundamental principles of solubility, predictive methodologies, and detailed experimental protocols. By understanding the structural attributes of the target molecule and the properties of various organic solvents, researchers can make informed decisions for applications ranging from reaction chemistry and purification to formulation development. This guide offers a robust starting point for any scientific investigation involving the dissolution of this compound.

Introduction: The Critical Role of Solubility in a Research and Development Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a molecule like this compound, a substituted pyrazole that may find applications in medicinal chemistry and materials science, understanding its solubility profile is paramount. The choice of an appropriate solvent system impacts reaction kinetics, yield, and purity during synthesis. In downstream applications, such as formulation and drug delivery, solubility directly influences bioavailability and efficacy.

This guide will navigate the theoretical and practical aspects of determining the solubility of this compound. We will explore the molecular characteristics that govern its solubility and provide a systematic approach to solvent selection. Furthermore, detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment are presented, empowering researchers to generate reliable and reproducible data.

Molecular Structure and Predicted Solubility Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1][2]

Structure of this compound:

-

Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bonding.[3]

-

Isopropyl Group (at C5): This is a non-polar, aliphatic substituent that will contribute to the molecule's lipophilicity, potentially enhancing its solubility in non-polar organic solvents.

-

Methoxymethyl Group (at C3): The ether linkage (-O-) and the methyl group introduce some polarity and the potential for hydrogen bond acceptance.

Predicted Solubility:

Based on its structure, this compound is anticipated to exhibit the following solubility characteristics:

-

Low Aqueous Solubility: The presence of the non-polar isopropyl group and the overall hydrocarbon content suggest limited solubility in water.

-

Good Solubility in Polar Aprotic and Protic Organic Solvents: The pyrazole ring and the methoxymethyl group should facilitate dissolution in solvents like alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and other polar solvents (e.g., acetonitrile, DMSO).[4][5] The solubility of pyrazole derivatives generally increases with temperature.[3]

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of a compound. The following table presents a curated list of organic solvents with varying polarities and chemical properties, recommended for an initial solubility screen of this compound.[6][7][8][9][10][11][12][13][14]

| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |

| Non-Polar | ||||

| Hexane | C₆H₁₄ | 0.1 | 69 | Represents a non-polar aliphatic solvent to assess baseline lipophilicity. |

| Toluene | C₇H₈ | 2.4 | 111 | A non-polar aromatic solvent; its π-system may interact with the pyrazole ring. |

| Polar Aprotic | ||||

| Diethyl Ether | C₄H₁₀O | 2.8 | 35 | A common, relatively non-polar ether for extractions and initial solubility tests. |

| Dichloromethane | CH₂Cl₂ | 3.1 | 40 | A versatile solvent for a wide range of organic compounds. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77 | A moderately polar solvent, widely used in chromatography and recrystallization. |

| Acetone | C₃H₆O | 5.1 | 56 | A common polar aprotic solvent, good for dissolving many organic compounds. |

| Acetonitrile | C₂H₃N | 5.8 | 82 | A polar aprotic solvent with a high dielectric constant, often used in HPLC. |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 189 | A highly polar aprotic solvent, known for its ability to dissolve a wide range of compounds. |

| Polar Protic | ||||

| Isopropanol | C₃H₈O | 3.9 | 82 | A common alcohol solvent with moderate polarity. |

| Ethanol | C₂H₆O | 4.3 | 78 | A widely used polar protic solvent, often a good choice for pyrazole derivatives. |

| Methanol | CH₃OH | 5.1 | 65 | The most polar of the simple alcohols, effective for many polar compounds. |

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the solubility of this compound. It is imperative to adhere to all laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a selected solvent from the screening panel (see Section 3).

-

Mixing: Vigorously vortex or shake each tube for 60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of Quantitative Solubility Workflow (Shake-Flask Method):

Caption: Workflow for the shake-flask solubility method.

Safety, Handling, and Waste Disposal

Compound-Specific Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the care afforded to novel chemical entities. General safety precautions for pyrazole derivatives should be followed.[15][16]

-

Handling: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors by working in a fume hood.[15][17] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Solvent Safety

All organic solvents should be handled with caution due to their potential flammability, toxicity, and volatility. Refer to the specific SDS for each solvent before use.

Waste Disposal

Organic solvent waste must be disposed of according to institutional and local regulations.[18]

-

Segregation: Do not mix halogenated and non-halogenated solvent waste.[19][20]

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Disposal: Do not pour organic solvents down the drain.[18][20] Use designated hazardous waste disposal services.[21][22]

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with systematic experimental methodologies, researchers can generate the critical data needed to advance their research and development activities. The provided protocols for qualitative and quantitative solubility assessment offer a robust framework for obtaining accurate and reproducible results, ensuring scientific integrity and facilitating informed decision-making in any application involving this compound.

References

-

Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Yan, A., & Gasteiger, J. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

Simple Solvents. (2023, November 24). Organic Solvent Disposal: Best Practices for Overall Safety. Retrieved from [Link]

-

PrepScholar. (n.d.). The 11 Solubility Rules and How to Use Them. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

EMBL-EBI. (n.d.). QSAR-based solubility model for drug-like compounds. (CHEMBL1250533). Retrieved from [Link]

-

Pour-Montasser, S., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

MIT. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]

-

Journal of Cheminformatics. (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Retrieved from [Link]

-

Molecules. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]

-

Taylor & Francis Online. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

-

PubMed. (2010, October 1). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

Burdick and Jackson. (n.d.). Burdick and Jackson Polarity Index of Selected Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Polarity Index and Water Solubility for Several Organic Solvents.... Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

Sources

- 1. blog.prepscholar.com [blog.prepscholar.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Solvent Physical Properties [people.chem.umass.edu]

- 11. shodex.com [shodex.com]

- 12. scribd.com [scribd.com]

- 13. Solvent Polarity Index [condor.depaul.edu]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. web.mit.edu [web.mit.edu]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

- 21. simplesolvents.com [simplesolvents.com]

- 22. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]

Literature review on methoxymethyl pyrazole building blocks in drug discovery

An in-depth technical analysis of methoxymethyl (MOM) pyrazole derivatives reveals their critical role in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, synthetic methodologies, and real-world clinical applications of these building blocks, moving beyond basic structural descriptions to explain the fundamental causality driving their use in drug discovery.

The Mechanistic Rationale: Why Methoxymethyl Pyrazoles?

Pyrazoles are privileged scaffolds in drug discovery, frequently deployed as bioisosteres for amides, phenols, and aromatic rings due to their robust metabolic stability and dual hydrogen-bond donor/acceptor capabilities[1]. However, the raw pyrazole core often presents challenges regarding lipophilicity (LogP), aqueous solubility, and membrane permeability.

The strategic introduction of a methoxymethyl (MOM) group —either as a carbon substituent (C-MOM) or a nitrogen protecting/modulating group (N-MOM)—solves several structural bottlenecks:

-

Permeability Enhancement: The MOM group (-CH₂-O-CH³) introduces an ether oxygen that acts as a localized hydrogen-bond acceptor, while the terminal methyl group provides steric shielding. This precise balance lowers the desolvation energy required for the molecule to cross lipid bilayers.

-

Basicity Modulation: In protease inhibitors, highly basic P1 groups often lead to poor oral bioavailability. The electron-withdrawing inductive effect of the MOM group subtly reduces the pKa of adjacent basic amines, optimizing the molecule for oral absorption[2].

-

Metabolic Shielding: The steric bulk of the MOM group can block cytochrome P450-mediated oxidation at adjacent vulnerable C-H bonds on the pyrazole ring, reducing intrinsic clearance (CLint)[2].

Clinical Case Study: Sebetralstat (KVD900)

The most authoritative validation of the C-MOM pyrazole building block is found in the development of Sebetralstat (KVD900) , an oral, on-demand plasma kallikrein (PKa) inhibitor developed for Hereditary Angioedema (HAE)[2][3].

HAE attacks are driven by uncontrolled PKa activity, which cleaves high-molecular-weight kininogen (HK) to release bradykinin, causing severe vascular permeability[3][4]. Early inhibitors utilized pyrrole cores, but suffered from suboptimal potency and pharmacokinetic profiles. Transitioning to a pyrazole core improved target binding, but it was the specific addition of the methoxymethyl substituent that optimized the ADME properties, achieving a delicate balance between high permeability and low hepatic clearance[2][3].

Fig 1: The Kallikrein-Kinin System and Sebetralstat's mechanism of action via PKa inhibition.

Quantitative SAR Impact of the MOM Group

The table below synthesizes the structure-activity relationship (SAR) causality observed during the optimization of pyrazole-based PKa inhibitors, demonstrating why the MOM group outperformed alternatives[2].

| Scaffold Substituent (R-Group) | Target Potency (PKa IC₅₀) | Permeability (Papp x 10⁻⁶ cm/s) | HLM Intrinsic Clearance (µL/min/mg) | Rationale for Result |

| -H (Unsubstituted) | 8 nM | Low (< 5) | High (> 100) | Exposed core leads to rapid hepatic metabolism. |

| -CH₃ (Methyl) | 15 nM | Moderate (12) | Very High (> 150) | Increased lipophilicity drives non-specific binding and rapid CYP clearance. |

| -CH₂OH (Hydroxymethyl) | 45 nM | Very Low (< 2) | Low (30) | Exposed hydroxyl acts as a strong H-bond donor, severely restricting membrane permeability. |

| -CH₂OCH₃ (Methoxymethyl) | 9 nM | High (28) | Moderate (65) | Ether oxygen accepts H-bonds (improving target fit) while methyl masks polarity (boosting permeability). |

Synthetic Methodologies and Self-Validating Protocols

To leverage MOM-pyrazoles in drug discovery, robust synthetic access is required. Depending on whether the MOM group is a permanent structural feature (C-MOM) or a transient protecting group (N-MOM) for late-stage cross-coupling, different chemical logic applies[5][6].

Fig 2: Divergent synthetic workflow for generating and utilizing MOM-pyrazole building blocks.

Protocol A: De Novo Synthesis of C-MOM Pyrazoles via Knorr Condensation

Causality: Constructing the pyrazole ring with the MOM group already in place avoids the regioselectivity issues inherent in late-stage alkylation of the pyrazole core. The Knorr condensation utilizes a MOM-substituted β-diketone[7].

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 1-methoxy-2,4-pentanedione (1.0 equiv, 10 mmol) in absolute ethanol (50 mL).

-

Catalysis: Add glacial acetic acid (0.1 equiv) to activate the carbonyl carbons via protonation, increasing their electrophilicity.

-

Condensation: Dropwise, add hydrazine hydrate (1.1 equiv) at 0 °C. Caution: Exothermic reaction. The low temperature prevents the formation of unwanted bis-hydrazone byproducts.

-

Cyclization: Heat the reaction to reflux (80 °C) for 3 hours. The initial hydrazone intermediate undergoes intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole system.

-

Workup: Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated NaHCO₃ to remove acetic acid. Dry the organic layer over anhydrous Na₂SO₄.

-

Self-Validation Checkpoint:

-

TLC: Product should appear as a single UV-active spot (Rf ~0.4 in 1:1 EtOAc/Hexane).

-

¹H NMR (CDCl₃): Confirm success via the diagnostic singlet at ~4.45 ppm (integrating to 2H) for the -CH₂- bridging the pyrazole and the methoxy group, and a singlet at ~3.35 ppm (3H) for the terminal -OCH₃.

-

Protocol B: N-MOM Protection for Late-Stage Functionalization

Causality: The free N-H of a pyrazole is highly acidic (pKa ~14) and nucleophilic. If the building block requires downstream Buchwald-Hartwig amination or directed lithiation, the N-H will poison palladium catalysts or consume organolithium reagents. N-MOM protection is chosen over N-THP (which creates an unwanted chiral center) and N-SEM (which requires expensive fluoride sources for deprotection).

Step-by-Step Methodology:

-

Deprotonation: Dissolve the starting 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases, ensuring complete formation of the pyrazolide anion.

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise. Safety note: MOM-Cl is a potent carcinogen; handle exclusively in a fume hood using gas-tight syringes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The hard oxygen-stabilized carbocation generated from MOM-Cl reacts rapidly with the pyrazole nitrogen.

-

Quench & Extraction: Quench carefully with cold water. Extract with diethyl ether (3x). Wash the combined organics heavily with brine (5x) to remove DMF.

-

Self-Validation Checkpoint:

-

LC-MS: Look for a mass shift of +44 Da (addition of C₂H₄O).

-

¹H NMR (CDCl₃): The diagnostic N-MOM protons appear as a sharp singlet shifted significantly downfield to ~5.40 ppm (2H, N-CH₂-O), distinguishing it from a C-MOM group.

-

Conclusion

The integration of methoxymethyl pyrazole building blocks represents a masterclass in rational drug design. As demonstrated by the clinical success of Sebetralstat[3], the MOM group is not merely a passive structural linker; it is an active modulator of physicochemical space. By mastering the synthetic protocols to efficiently install and manipulate these groups, medicinal chemists can rescue stalled scaffolds, fine-tune target residence times, and navigate the complex ADME landscapes required for modern oral therapeutics.

References

-

Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

-

Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. MDPI. Available at:[Link][3]

-

Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC. National Institutes of Health (NIH). Available at:[Link][4]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at:[Link][1]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at:[Link][6]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available at:[Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Technical Guide: Hydrogen Bonding Capabilities of 3-(methoxymethyl) Pyrazole Motifs

This technical guide details the physicochemical behavior, hydrogen bonding dynamics, and medicinal chemistry applications of the 3-(methoxymethyl)pyrazole motif.

Executive Summary

The 3-(methoxymethyl)pyrazole motif represents a privileged substructure in fragment-based drug discovery (FBDD). Unlike simple alkyl-substituted pyrazoles, the methoxymethyl group introduces a critical hydrogen bond acceptor (ether oxygen) in close proximity to the pyrazole core. This guide analyzes the motif's ability to modulate tautomeric equilibria, lock molecular conformations via intramolecular hydrogen bonding, and engage specific residues within protein binding pockets (e.g., kinase hinge regions).

Key Technical Insight: The 3-methoxymethyl group is not merely a solubility enhancer; it acts as a "conformational anchor" capable of forming a transient intramolecular hydrogen bond with the pyrazole N-H, thereby influencing the entropic penalty of binding.

Structural Analysis & Physicochemical Properties[1]

Tautomeric Equilibrium

The 1H-pyrazole ring exists in dynamic equilibrium between two tautomers. The substitution at the 3-position (methoxymethyl) breaks the symmetry of the ring, energetically favoring specific tautomers based on solvent polarity and hydrogen bond opportunities.

-

Tautomer A (3-substituted): The hydrogen is on the nitrogen adjacent to the substituent.

-

Tautomer B (5-substituted): The hydrogen is on the nitrogen distal to the substituent.

In the case of 3-(methoxymethyl)pyrazole, Tautomer B is often stabilized in non-polar environments due to an intramolecular hydrogen bond (IMHB) between the pyrazole N-H and the ether oxygen.

Intramolecular Hydrogen Bonding (IMHB)

The methoxymethyl arm possesses rotational freedom, but the ether oxygen (acceptor) can fold back toward the pyrazole N-H (donor).

-

Interaction Type:

orbital interaction. -

Geometry: Forms a pseudo-5-membered ring.

-

Energetic Consequence: This interaction (approx. 2-4 kcal/mol) reduces the conformational entropy of the free ligand. When the drug binds to a protein, if this conformation matches the bioactive pose, the binding affinity is enhanced (reduced entropic penalty).

pKa and Ionization

The electronic effect of the methoxymethyl group is inductively electron-withdrawing (-I effect of Oxygen) relative to a methyl group.

-

Basicity (Pyridine-like N): The pKa of the conjugate acid is slightly lower than 3-methylpyrazole (approx. 2.0 vs. 2.5), making the nitrogen less basic.

-

Acidity (Pyrrole-like NH): The N-H becomes slightly more acidic (pKa ~13.5) compared to unsubstituted pyrazole (pKa ~14.2), facilitating interactions with strong bases in active sites (e.g., Aspartate/Glutamate side chains).

Hydrogen Bonding Profile & Visualization

Interaction Vectors

The motif presents three distinct H-bond vectors:

- (Donor): Pyrazole N-H.

- (Acceptor): Pyrazole N (sp2 hybridized).

- (Acceptor): Methoxymethyl Ether Oxygen (sp3 hybridized).

Visualization of Tautomerism and IMHB

The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the intramolecular hydrogen bond.

Figure 1: Tautomeric equilibrium shifting toward the "Closed" conformation (Tautomer B) due to intramolecular hydrogen bonding between the ether oxygen and pyrazole NH.

Experimental Characterization Protocols

To validate the hydrogen bonding capabilities of this motif in your specific drug candidate, use the following self-validating protocols.

Protocol: NMR Titration for IMHB Detection

Objective: Determine the strength of the intramolecular H-bond and its solvent dependence.

-

Sample Preparation: Dissolve the compound (5 mM) in

(non-polar, favors IMHB). -

Titration: Sequentially add

(strong H-bond acceptor) in 10% increments (0% to 100%). -

Measurement: Record

-NMR spectra at each step, tracking the chemical shift ( -

Analysis:

-

Plot

vs. DMSO concentration. -

Interpretation: A steep sigmoidal curve indicates the disruption of a strong intramolecular bond by the solvent. A linear, shallow slope indicates the absence of significant IMHB in the initial state.

-

Protocol: X-Ray Crystallography (Small Molecule)

Objective: Visualize the "locked" conformation in the solid state.

-

Crystallization: Use slow evaporation from a mixed solvent system (e.g., Methanol/Dichloromethane 1:1). The non-polar component encourages the closed conformation.

-

Data Collection: Collect diffraction data at 100 K to minimize thermal motion of the flexible methoxymethyl arm.

-

Refinement: Specifically look for electron density between the pyrazole N-H and the ether oxygen. An interatomic distance of

confirms a strong hydrogen bond.

Case Studies in Drug Discovery

Kinase Inhibitor Hinge Binding

In many kinase inhibitors (e.g., Crizotinib analogs), the pyrazole motif binds to the hinge region.

-

Mechanism: The pyrazole N (acceptor) and NH (donor) form a bidentate H-bond with the backbone amide and carbonyl of the hinge residue.

-

Role of Methoxymethyl: It projects into the solvent front or the "gatekeeper" region. The ether oxygen provides a water-mediated bridge to Solvation Shell water molecules, improving solubility without sacrificing lipophilic contacts.

Visualization of Binding Mode

The diagram below models the interaction of the motif within a theoretical kinase hinge region.

Figure 2: Bidentate binding mode of the pyrazole core to a kinase hinge, with the methoxymethyl group recruiting a conserved water molecule.

Comparison Data: Substituent Effects

The following table compares the 3-(methoxymethyl) motif against standard alkyl analogs to highlight its unique H-bonding profile.

| Substituent (R) | H-Bond Donors | H-Bond Acceptors | LogP (Est.) | Primary Function |

| -CH3 (Methyl) | 1 (NH) | 1 (N) | 1.2 | Hydrophobic filling |

| -CF3 (Trifluoromethyl) | 1 (NH) | 1 (N) | 2.1 | Metabolic stability / Lipophilicity |

| -CH2OH (Hydroxymethyl) | 2 (NH, OH) | 2 (N, OH) | 0.5 | Solubility / H-bond Donor |

| -CH2OCH3 (Methoxymethyl) | 1 (NH) | 2 (N, O) | 0.9 | Conformational lock / Acceptor |

References

-

VulcanChem. (n.d.). 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid: Applications in Medicinal Chemistry. VulcanChem. Link

-

Guzei, I. A., et al. (2010). Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II) as a consequence of ligand steric bulk.[1] University of Ghana. Link

-

Foces-Foces, C., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc.[2] Link

-

Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.[3] Link

-

Noureddine, S., et al. (2021). Non covalent interactions analysis and spectroscopic characterization... of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

Executive Summary

5-Isopropyl-3-(methoxymethyl)-1H-pyrazole is a highly versatile 3,5-disubstituted pyrazole building block, frequently utilized in the development of kinase inhibitors, agrochemicals, and novel pharmaceutical scaffolds. As drug development programs transition from discovery to early-phase clinical manufacturing, the need for robust, scalable, and safe synthetic routes becomes paramount. This application note details a highly efficient, two-step scalable synthesis that avoids hazardous reagents. The protocol leverages a regioselective Claisen condensation followed by a classic Knorr-type pyrazole annulation.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a pyrazole core substituted at the 3- and 5-positions. Retrosynthetic disconnection of the two C–N bonds points to hydrazine and a specific 1,3-diketone precursor: 1-methoxy-5-methylhexane-2,4-dione (CAS: 144712-26-5).

-

Regioselective Claisen Condensation: The 1,3-diketone is constructed via the crossed condensation of 3-methyl-2-butanone (methyl isopropyl ketone) and methyl methoxyacetate. The structural asymmetry of 3-methyl-2-butanone is critical here. The methyl protons are significantly less sterically hindered and more acidic than the isopropyl methine proton. Consequently, kinetic enolization selectively occurs at the methyl group, preventing unwanted branched byproducts and ensuring high regiocontrol.

-

Knorr Pyrazole Synthesis: The subsequent cyclocondensation with hydrazine hydrate is highly efficient. Because unsubstituted hydrazine is symmetric, the two theoretical regioisomers (3-isopropyl-5-methoxymethyl vs. 5-isopropyl-3-methoxymethyl) rapidly interconvert via annular tautomerism, yielding a single distinct chemical entity [1]. Recent mechanistic studies utilizing transient flow have demonstrated that this reaction proceeds via a transient hydroxylpyrazolidine intermediate, driven forward by acid- or self-catalyzed dehydration [2]. Furthermore, optimizing the solvent environment to include polar protic media (like ethanol or water) significantly accelerates this terminal dehydration step [3].

Synthetic Workflow Diagram

Two-step synthetic workflow from commercially available precursors to the target pyrazole.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-5-methylhexane-2,4-dione

Objective: Generate the 1,3-diketone intermediate via crossed Claisen condensation.

-

Reactor Preparation: Charge a dry, nitrogen-purged reactor with anhydrous Tetrahydrofuran (THF) (10 volumes relative to the ketone).

-

Base Addition: Add Sodium methoxide (NaOMe) powder (1.2 equivalents).

-

Causality: NaOMe is selected to match the methoxy leaving group of the ester, preventing complex mixtures that arise from unwanted transesterification side-reactions.

-

-

Cooling: Cool the suspension to 0°C using an ice/brine bath or jacketed chiller.

-

Reagent Co-Addition: Prepare a mixture of 3-methyl-2-butanone (1.0 eq) and methyl methoxyacetate (1.1 eq). Add this mixture dropwise over 2 hours while maintaining the internal temperature below 5°C.

-

Causality: Co-addition under cryogenic conditions minimizes the self-condensation of the ketone (Aldol byproduct) and ensures the kinetic enolate immediately reacts with the ester upon formation.

-

-

Aging: Allow the reaction to warm to ambient temperature (20–25°C) and stir for 12 hours.

-

Self-Validation: Monitor the reaction progress via GC-MS or TLC. The reaction is deemed complete when the starting ketone is <2% AUC.

-

Workup: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 4–5. Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 1-methoxy-5-methylhexane-2,4-dione as a pale yellow oil. This intermediate is typically >90% pure and can be telescoped directly into the next step.

Protocol B: Synthesis of this compound

Objective: Cyclocondensation of the 1,3-diketone to the target pyrazole.

-

Dissolution: Dissolve the crude 1-methoxy-5-methylhexane-2,4-dione (1.0 eq) in absolute Ethanol (8 volumes).

-

Cooling: Cool the solution to 0–5°C.

-

Hydrazine Addition: Add Hydrazine hydrate (64% in water, 1.1 eq) dropwise over 30 minutes.

-

Caution & Causality: Hydrazine is toxic and highly reactive; addition must be strictly controlled to manage the exothermic formation of the initial hydrazone intermediate.

-

-

Annulation: Heat the reaction mixture to reflux (approx. 78°C) for 4 hours.

-

Causality: Elevated temperatures are required to drive the dehydration of the hydroxylpyrazolidine intermediate, ensuring complete aromatization to the pyrazole [2].

-

-

Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Phase Separation: Partition the residue between Water (5 volumes) and Dichloromethane (DCM) (5 volumes). Adjust the aqueous layer to pH 8 using saturated NaHCO₃.

-

Self-Validation: Verifying a mildly basic pH ensures the pyrazole nitrogen is fully free-based, maximizing extraction efficiency.

-

-

Extraction: Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate.

-

Purification: Purify via recrystallization from Heptane/EtOAc or vacuum distillation to yield this compound as a highly pure crystalline solid or viscous oil.

Process Scale-Up & Quantitative Metrics

To demonstrate the scalability of this protocol, the synthesis was evaluated at both bench and pilot scales. The table below summarizes the key quantitative data, highlighting the robustness of the process across different manufacturing environments.

| Parameter | Bench Scale (10 g) | Pilot Scale (1.5 kg) | Process Notes & Causality |

| Overall Yield (2 Steps) | 82% | 78% | Slight yield drop at scale due to mass transfer limitations during the aqueous extraction phases. |

| Purity (HPLC AUC) | >99.0% | 98.5% | High purity maintained; the primary trace impurity is unreacted diketone. |

| E-Factor | 18.5 | 14.2 | Solvent recycling (THF and DCM) implemented at the pilot scale significantly improves the environmental E-factor. |

| Step 1 Reaction Time | 12 hours | 16 hours | Extended aging at scale ensures complete conversion of the kinetic enolate. |

| Step 2 Reaction Time | 4 hours | 6 hours | Reflux time extended to guarantee complete dehydration of the intermediate prior to workup. |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI), Vol. 23, No. 1, 2018. URL:[Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering (RSC Publishing), 2022. URL:[Link]

-

Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets Source: Journal of the American Society for Mass Spectrometry (Pradeep Research Group), 2025. URL:[Link]

Application Note: Regioselective N-Alkylation of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole

[1]

Executive Summary

The N-alkylation of 5-isopropyl-3-(methoxymethyl)-1H-pyrazole (1) presents a classic problem in heterocyclic chemistry: distinguishing between two annular nitrogens with distinct steric and electronic environments.[1] Due to the significant steric bulk of the isopropyl group at position 5 (relative to the methoxymethyl group at position 3), standard alkylation conditions heavily favor the formation of the 1-alkyl-5-(methoxymethyl)-3-isopropylpyrazole (alkylation distal to the isopropyl group).[1]

This guide provides a definitive protocol for:

-

Predicting and controlling the regiochemical outcome.

-

Synthesizing the major regioisomer with >90% selectivity.

-

Unambiguously distinguishing between the two isomers using 2D NMR (NOESY), a critical step often mishandled in literature.[1]

Mechanistic Insight & Structural Logic[1][2]

Tautomeric Equilibrium and Nucleophilicity

In solution, the starting material (1) exists in a dynamic tautomeric equilibrium.[1] While the neutral tautomer distribution is solvent-dependent, the reactive species under basic conditions is the pyrazolate anion .[1]

The regioselectivity is governed by the interplay of Sterics and Electronics during the approach of the electrophile (

-

Site A (Adjacent to Isopropyl): Highly hindered.[1] The isopropyl group (

) has a large A-value and rotational volume, creating a "steric wall" that impedes the trajectory of incoming alkyl halides.[1] -

Site B (Adjacent to Methoxymethyl): Less hindered.[1] The methoxymethyl group (

) is primary and conformationally flexible, offering a more accessible nucleophilic site.[1]

The Rule of Thumb: Under thermodynamic or kinetic control (

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the steric filtering effect.

Figure 1: Reaction pathway analysis showing the steric blockade favoring the formation of the 1-alkyl-5-(methoxymethyl) isomer.

Experimental Protocols

Protocol A: High-Selectivity Synthesis (The "Standard" Method)

This protocol utilizes Cesium Carbonate (

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: Anhydrous DMF (

concentration)

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF under an inert atmosphere (

or -

Deprotonation: Add

in a single portion.[1] Stir at Room Temperature (RT) for 30 minutes. The mixture may become a suspension.[1] -

Addition: Add the Alkyl Halide dropwise via syringe.

-

Note: If the alkyl halide is volatile (e.g., MeI, EtI), use a reflux condenser or seal the vessel.[1]

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc. Wash with water (

) to remove DMF (critical to prevent peak broadening in NMR). Wash with brine, dry over -

Purification: The two regioisomers typically have different

values on Silica Gel.[1] The Major isomer (less hindered N-alkyl) is often less polar (higher-

Gradient: 0–40% EtOAc in Hexanes.[1]

-

Protocol B: Regioselectivity Optimization Screen

If the Minor isomer (N-alkyl next to Isopropyl) is required, or if the ratio is unsatisfactory, perform this screening matrix. Note that obtaining the "Minor" isomer as the major product via direct alkylation is difficult; it often requires de novo synthesis (e.g., cyclization of hydrazines).[1]

| Condition | Base | Solvent | Temp | Expected Outcome |

| Standard | DMF | High yield, favors distal alkylation (Major). | ||

| Tight Ion Pair | THF | May increase ratio of Minor isomer slightly due to coordination effects, but sterics usually prevail.[1] | ||

| Phase Transfer | Toluene/ | Useful for scale-up; selectivity similar to Standard.[1] | ||

| Mitsunobu | THF | Alternative Mechanism. Uses Alcohol ( |

Characterization & Validation (The "Truth" Step)

Correctly assigning the structure is the most critical part of this workflow. Simple 1H NMR is insufficient because the chemical shifts of the two isomers are often very similar. NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

Diagnostic Logic

You must look for spatial proximity (through-space coupling) between the protons on the newly introduced N-Alkyl group and the substituents on the pyrazole ring (C3 and C5).

-

Scenario A (Major Product): N-Alkyl is distal to Isopropyl.[1]

-

Scenario B (Minor Product): N-Alkyl is proximal to Isopropyl.[1]

Analytical Workflow Diagram

Figure 2: Analytical decision tree for structural assignment using NOESY NMR.

References

-

General Regioselectivity in Pyrazoles

-

Steric vs.

-

NMR Characterization Techniques

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole as a ligand in coordination chemistry

Technical Guide: 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole as a Ligand in Coordination Chemistry

Executive Summary

This guide details the synthesis, coordination protocols, and application logic for This compound (abbreviated herein as L-iPrOMe ).[1] This ligand represents a strategic hybrid in coordination chemistry, combining the steric bulk of an isopropyl group with the hemilabile potential of a methoxymethyl ether arm.[1]

Key Technical Advantages:

-

Steric Modulation: The isopropyl group at position 5 creates a "picket fence" topology, discouraging non-specific aggregation and stabilizing monomeric metal centers.[1]

-

Solubility Enhancement: The methoxymethyl group improves solubility in polar organic solvents (acetonitrile, methanol) compared to purely alkylated pyrazoles.[1]

-

Hemilability: The ether oxygen can act as a weak donor (forming a 5-membered chelate ring), which is reversible—a critical feature for catalytic cycles requiring open coordination sites.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 3-(Methoxymethyl)-5-(propan-2-yl)-1H-pyrazole |

| Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| pKa (Calculated) | ~14.0 (NH deprotonation), ~2.5 (N-protonation) |

| Coordination Modes | Monodentate ( |

| Solubility | High: MeOH, EtOH, CH₂Cl₂, CHCl₃, MeCN.[1] Low: Hexanes, H₂O.[1] |

Protocol 1: Ligand Synthesis

Rationale: As this specific derivative is often a custom building block, a robust synthesis via Claisen condensation followed by cyclization is required.[1]

Reaction Scheme:

-

Condensation: 3-methyl-2-butanone + Ethyl methoxyacetate

-

Cyclization:

-diketone + Hydrazine

Step-by-Step Methodology:

-

Claisen Condensation:

-

In a dry 500 mL round-bottom flask under Argon, suspend Sodium Ethoxide (NaOEt) (1.2 eq) in anhydrous diethyl ether or THF.

-

Add Ethyl methoxyacetate (1.0 eq) dropwise at 0°C.

-

Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes.

-

Critical Step: Allow to warm to room temperature and stir for 12 hours. The formation of a heavy precipitate (sodium enolate) indicates success.[1]

-

Workup: Acidify with glacial acetic acid to pH 5-6. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude

-diketone (1-methoxy-5-methylhexane-2,4-dione).[1]

-

-

Pyrazole Cyclization:

-

Dissolve the crude

-diketone in Ethanol (5 mL/mmol).[1] -

Cool to 0°C and add Hydrazine Monohydrate (1.2 eq) dropwise. Caution: Hydrazine is toxic and a sensitizer.[1]

-

Reflux the mixture for 4 hours.

-

Purification: Evaporate solvent.[1] The residue is often an oil that solidifies upon standing.[1] Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via silica gel column chromatography (Eluent: 2-5% MeOH in DCM).[1]

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the isopropyl doublet (~1.3 ppm), methoxy singlet (~3.4 ppm), and the characteristic pyrazole C4-H singlet (~6.0-6.3 ppm).[1]

-

Protocol 2: Synthesis of Neutral Monodentate Complexes

Target: [M(L-iPrOMe)₂Cl₂] (M = Pd, Pt, Zn) Mechanism:[1] The neutral pyrazole coordinates via the pyridinic nitrogen (N2).[1] The isopropyl group directs the ligand orientation to minimize steric clash with the chloride ligands.[1]

Procedure:

-

Dissolve K₂[PtCl₄] or PdCl₂ (1.0 eq) in a minimum amount of water (for K₂PtCl₄) or dilute HCl (for PdCl₂).[1]

-

Dissolve L-iPrOMe (2.1 eq) in Methanol or Acetone.[1]

-

Mix the solutions slowly at room temperature.

-

Observation: A precipitate (yellow for Pd/Pt, white for Zn) usually forms immediately.[1]

-

Stir for 2 hours to ensure complete complexation.

-

Filter the solid, wash with water (to remove KCl), then cold methanol/ether.[1]

-

Drying: Vacuum dry at 40°C.

Self-Validating Check:

-

Solubility of the product should be drastically lower in MeOH compared to the free ligand.[1]

-

Shift in IR spectrum: The

(C=N) band of the pyrazole ring typically shifts to higher wavenumbers (+10-20 cm⁻¹) upon coordination.[1]

Protocol 3: Synthesis of Bridging Pyrazolate Dimers/Clusters

Target: [Cu(µ-L-iPrOMe)]ₙ or [Ag(µ-L-iPrOMe)]ₙ

Mechanism:[1] Deprotonation of the NH group creates the pyrazolate anion (

Procedure:

-

Deprotonation: Dissolve L-iPrOMe (1.0 eq) in MeOH.[1] Add KOH (1.0 eq) in MeOH and stir for 10 mins.

-

Metal Addition: Add a solution of Cu(NO₃)₂·3H₂O or AgNO₃ (1.0 eq) in MeOH/H₂O.

-

Note for Cu(I): If targeting Cu(I), use [Cu(MeCN)₄]PF₆ in degassed acetonitrile and add Triethylamine as the base.[1]

-

-

Reaction: Stir for 4-12 hours. A color change (blue to green for Cu(II), colorless precipitate for Ag/Cu(I)) occurs.[1]

-

Crystallization: For MOF/polymer growth, use solvothermal conditions (sealed Teflon autoclave, 80-100°C, 24h) or slow diffusion of ether into the reaction mixture.[1]

Application Logic: The Hemilabile "Switch"

The unique value of L-iPrOMe lies in the methoxymethyl arm.[1]

-

State A (Open): In the presence of strong substrates (S), the ether oxygen dissociates, allowing S to bind.[1]

-

State B (Closed): When S leaves, the ether oxygen re-coordinates, stabilizing the metal center and preventing decomposition.[1]

This makes L-iPrOMe an excellent candidate for catalytic C-H activation or olefin polymerization catalysts where transient open sites are necessary but catalyst stability is paramount.[1]

Visualization & Workflows

Figure 1: Synthesis & Coordination Workflow

Caption: Synthetic pathway from precursors to diverse coordination geometries. Blue nodes indicate discrete molecular complexes; Red indicates polymeric/bridged species.[1]

Figure 2: Steric & Hemilabile Logic

Caption: Functional decomposition of the ligand's substituents and their impact on coordination chemistry.[1]

References

-

Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[1] (Foundational text on pyrazole coordination modes).

-

Mukherjee, R. (2000).[2][3] "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218.[1][2] Link

-

Halcrow, M. A. (2009). "The synthesis and coordination chemistry of 3-(2-pyridyl)pyrazole-derived ligands." Coordination Chemistry Reviews, 253(21-22), 2493-2514.[1] (Analogous chemistry for substituted pyrazoles). Link[1]

-

Vicente, J., et al. (2009).[1] "Palladium(II) Complexes with 3(5)-Substituted Pyrazoles." European Journal of Inorganic Chemistry, 2009(33), 4913-4925.[1] (Protocols for Pd-pyrazole synthesis). Link[1]

-

Pettinari, C., et al. (2004).[1] "Copper(I) and Silver(I) complexes with 3,5-disubstituted pyrazoles."[1] Polyhedron, 23(11), 1931-1944.[1] (Protocols for bridging pyrazolate synthesis). Link[1]

Sources

Advanced Functionalization Strategies for Pyrazoles via the N-Methoxymethyl (MOM) Directing Group

Introduction: The Strategic Utility of the MOM Moiety

In the landscape of modern drug discovery, the pyrazole scaffold is ubiquitous, underpinning blockbuster drugs like Ruxolitinib and Celecoxib. However, the functionalization of the pyrazole core—specifically at the C5 position—remains a synthetic bottleneck due to the inherent inertness of the azole ring toward electrophilic aromatic substitution and the acidity of the N-H bond.

The Methoxymethyl (MOM) group serves a dual purpose in this context:

-

Protection: It masks the acidic N-H proton, preventing catalyst poisoning and side reactions.

-

Direction: It acts as a powerful Directed Metalation Group (DMG) .[1] The oxygen atom of the MOM ether coordinates with organolithium reagents, facilitating Directed ortho-Metalation (DoM) at the C5 position via the Complex Induced Proximity Effect (CIPE).

This guide details the end-to-end workflow for leveraging the MOM group to access polysubstituted pyrazoles, covering regioselective installation, C5-lithiation, and controlled deprotection.

Module 1: Strategic Installation of the MOM Group

The installation of the MOM group is not merely a protection step; it defines the regiochemical outcome of subsequent functionalizations.

The Regioselectivity Challenge

Alkylation of an unsymmetrical 3-substituted pyrazole (1) with MOM-Cl typically yields a mixture of N1-MOM (2a) and N2-MOM (2b) isomers.

-

Steric Control: Bulky substituents at C3 favor alkylation at the distal nitrogen (N1).

-

Electronic Control: Electron-withdrawing groups at C3 can shift acidity, altering the ratio.

Critical Note: The isomers must be separated (usually via column chromatography) before lithiation, as the MOM group directs metalation to the adjacent carbon. N1-MOM directs to C5; N2-MOM directs to C3 (which is often already substituted).

Protocol A: Standard N-MOM Protection

Safety: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.

Reagents:

-

Substrate: 3-Substituted Pyrazole (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Electrophile: MOM-Cl (1.1 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Deprotonation: Add the pyrazole substrate dropwise (dissolved in minimal THF). Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe.

-

Tip: If using DMF, keep the reaction cold (0°C) to prevent decomposition. In THF, allow to warm to Room Temperature (RT) after addition.

-

-